molecular formula C13H7ClN4O3 B2504218 4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 879452-13-8

4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B2504218
CAS RN: 879452-13-8
M. Wt: 302.67
InChI Key: KNTBNAOLWQTVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of oxadiazole rings, which can be achieved through cyclization reactions. For example, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives involves cyclization of carboxylic acid derivatives with hydrazides . Similarly, the synthesis of amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine includes cyclization steps using chloroacetyl chloride and phosphoryl oxychloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one can be elucidated using techniques such as X-ray diffraction, as demonstrated in the determination of the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine . The planarity of the heterocyclic system and the orientation of substituents can significantly affect the compound's properties.

Chemical Reactions Analysis

Compounds containing oxadiazole rings can participate in various chemical reactions. For instance, 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can react with amines to yield amino derivatives . The presence of nitro and chloro substituents in the compound of interest suggests that it may undergo similar reactions, potentially leading to a range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the optical properties of novel oxadiazole derivatives have been characterized using UV-vis absorption and fluorescence spectroscopy, showing that these properties are affected by substituent groups . The presence of electron-withdrawing groups like nitro and chloro in the compound of interest could imply specific optical and electronic properties.

Scientific Research Applications

Pharmacological Applications

One notable application of derivatives of this compound is in the field of pharmacology, where it has been utilized as an inhibitor of catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamine neurotransmitters. A study by Kiss et al. (2010) introduced a novel nitrocatechol-substituted heterocycle, which, upon incorporation of a pyridine N-oxide residue into the 1,2,4-oxadiazole ring, showed comparable activity to known COMT inhibitors like entacapone, with reduced toxicity. This derivative, identified as a long-acting, peripherally selective inhibitor, is under clinical evaluation for adjunct therapy in Parkinson's disease, showcasing the compound's potential in enhancing dopaminergic therapy with minimized side effects Kiss et al., 2010.

Material Science Applications

In material science, derivatives of this compound have been studied for their optoelectrical properties. For instance, nitro phenyl supported poly(1,3,4-oxadiazole)s, including modifications with TiO2 nanoparticles, have been explored for their potential use in polymer light-emitting diodes (PLEDs). These studies reveal that the derivatives exhibit charge transfer characteristics and reduced band gaps when combined with TiO2, suggesting their utility as active or electron transport layers in PLEDs Kaippamangalath et al., 2016.

Synthetic Applications

The synthesis and structural modification of 4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine derivatives have also been a focus area, aiming to achieve novel properties or enhance biological activity. For example, the development of fused, tricyclic pyridine-based energetic materials, as reported by Ma et al. (2018), demonstrates the compound's utility in creating high-density materials with potential applications in explosives or propellants Ma et al., 2018.

Additionally, the compound's derivatives have been investigated for their antibacterial properties. A study by Hu et al. (2005) synthesized oxadiazoles incorporating pyridyl triazole rings, showing promising antibacterial activity, hinting at the potential of these compounds in developing new antibacterial drugs Hu et al., 2005.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .

properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-10-2-1-9(7-11(10)18(19)20)12-16-13(21-17-12)8-3-5-15-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTBNAOLWQTVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=CC=NC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.